molecular formula C9H17Br B12915240 1-Bromo-1-propylcyclohexane CAS No. 63399-53-1

1-Bromo-1-propylcyclohexane

Cat. No.: B12915240
CAS No.: 63399-53-1
M. Wt: 205.13 g/mol
InChI Key: ZHCCJGKSDXGILF-UHFFFAOYSA-N
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Description

1-Bromo-1-propylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a bromine atom and a propyl group attached to the first carbon of a cyclohexane ring. The molecular formula for this compound is C9H17Br.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-propylcyclohexane can be synthesized through the bromination of 1-propylcyclohexane. This reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom on the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where controlled conditions ensure the selective bromination at the desired position on the cyclohexane ring. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-propylcyclohexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution (SN1 and SN2): Common nucleophiles such as hydroxide (OH-), cyanide (CN-), and ammonia (NH3) can replace the bromine atom in this compound. SN1 reactions typically occur in polar protic solvents, while SN2 reactions favor polar aprotic solvents.

    Elimination Reactions (E1 and E2): Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.

Major Products Formed:

    Substitution Reactions: Products such as 1-hydroxy-1-propylcyclohexane, 1-cyano-1-propylcyclohexane, and 1-amino-1-propylcyclohexane.

    Elimination Reactions: Formation of propylcyclohexene isomers.

Scientific Research Applications

1-Bromo-1-propylcyclohexane has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other substituted cyclohexanes.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-propylcyclohexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the cyclohexane ring, allowing the nucleophile to attack the positively charged carbon. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.

Comparison with Similar Compounds

  • 1-Bromo-2-propylcyclohexane
  • 1-Bromo-3-propylcyclohexane
  • 1-Bromo-4-propylcyclohexane

Comparison: 1-Bromo-1-propylcyclohexane is unique due to the position of the bromine atom and the propyl group on the same carbon of the cyclohexane ring. This specific arrangement influences its reactivity and the types of reactions it undergoes. In comparison, other similar compounds with different substitution patterns may exhibit varying reactivity and selectivity in chemical reactions.

Properties

CAS No.

63399-53-1

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-bromo-1-propylcyclohexane

InChI

InChI=1S/C9H17Br/c1-2-6-9(10)7-4-3-5-8-9/h2-8H2,1H3

InChI Key

ZHCCJGKSDXGILF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1)Br

Origin of Product

United States

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